![molecular formula C20H21NO3 B2821888 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one CAS No. 853749-45-8](/img/structure/B2821888.png)
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel Synthesis with Biogenic ZnO Nanoparticles : A novel synthesis of 3, 3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives was achieved using biogenic ZnO nanoparticles. These synthesized compounds were characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. This process highlights the potential of using nanoparticles in the synthesis of complex organic compounds (Anjan Kumar et al., 2022).
Biomedical Applications
Ratiometric Fluorescent Probe for Bisulfite Detection : A ratiometric fluorescent probe based on a similar compound was developed for the selective detection of bisulfite in living cells. This probe shows a blue shift in fluorescence upon treating with bisulfite anions and has been successfully applied in preliminary cell imaging experiments using HeLa cells (Chen et al., 2017).
Highly Sensitive Probe for Detecting Chromium Ions : A compound, closely related to the chemical , was synthesized for detecting Cr3+ ions in living cells. This coumarin-pyrazolone probe showed a quick color change from fluorescent green to colorless, indicating its potential application in biological studies and environmental monitoring (Mani et al., 2018).
Cancer Therapy Nanodrug Design : A novel nanosize drug candidate was developed for cancer therapy using a derivative of the chemical . The study focused on synthesizing the compound and its controlled release formulation, demonstrating its cytotoxic effects on cancer cell lines. This work underscores the role of such compounds in designing new therapeutic agents (Budama-Kilinc et al., 2020).
Alzheimer's Disease Treatment Strategy : Research on coumarin-based derivatives as potential treatments for Alzheimer's disease was conducted. The study involved the design and synthesis of a small library of coumarin-based derivatives, one of which showed promise as a dual acetylcholinesterase/butyrylcholinesterase inhibitor suitable for treating the middle stage of Alzheimer's disease (Montanari et al., 2016).
Chemical Sensing and Imaging
- pH Sensitive Probe for Cellular Imaging : A pH-sensitive probe was developed using a derivative of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one, demonstrating high sensitivity to pH changes in cells. This probe can be used for tracing intracellular pH changes, highlighting its application in biomedical imaging (Liu et al., 2015).
Propiedades
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-21(4-2)13-17-18(22)11-10-15-12-16(20(23)24-19(15)17)14-8-6-5-7-9-14/h5-12,22H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXWMHZPCFXVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821808.png)
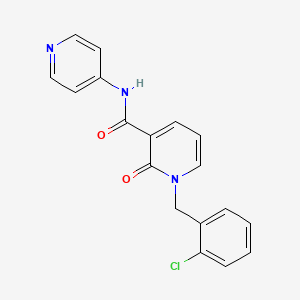
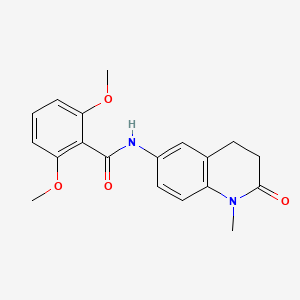
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2821815.png)
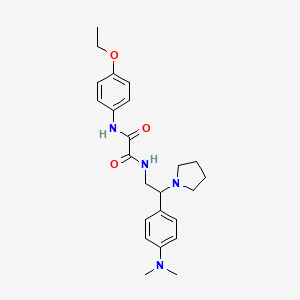
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(7-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2821820.png)
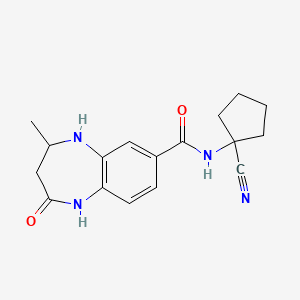
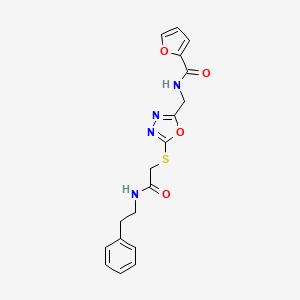
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2821824.png)
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2821826.png)
![1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2821827.png)
![N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2821828.png)
